

# VapB Splice Variants: A Technical Guide to Their Functional Significance

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: VapB protein

CAS No.: 147571-32-2

Cat. No.: B1177521

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Vesicle-associated membrane protein-associated protein B (VAPB) is an integral endoplasmic reticulum (ER) membrane protein that plays a crucial role in a multitude of cellular processes. It is a member of the highly conserved VAP family of proteins, characterized by an N-terminal Major Sperm Protein (MSP) domain, a central coiled-coil domain, and a C-terminal transmembrane domain. VAPB functions as a key tethering protein, facilitating the formation of membrane contact sites between the ER and other organelles, thereby regulating lipid transport, calcium homeostasis, and the unfolded protein response (UPR). The discovery of mutations in the VAPB gene, particularly the P56S missense mutation, and their association with a familial form of amyotrophic lateral sclerosis (ALS8), has intensified research into its function and regulation.

Alternative splicing of the VAPB pre-mRNA gives rise to several splice variants, each with potentially distinct functional roles. This technical guide provides an in-depth overview of the

known VapB splice variants, their functional significance, the signaling pathways they modulate, and detailed experimental protocols for their investigation.

## VapB Splice Variants: Structure and Expression

Alternative splicing of the human VAPB gene generates multiple transcripts. While the full-length **VAPB protein** is ubiquitously expressed, the expression patterns and protein products of its splice variants are more nuanced.

### Known VapB Splice Variants

- **VAPB (Full-length):** The canonical isoform, comprising all exons, is widely expressed across human tissues, with notable abundance in the brain.[1][2] It contains the MSP domain, coiled-coil domain, and transmembrane domain, enabling its localization to the ER and interaction with a wide array of binding partners.
- **VAPC:** This is a well-characterized splice variant that results from the exclusion of three exons in the coding region, leading to a frameshift and an early stop codon. The resulting protein consists of the first 70 amino acids of the VAPB MSP domain followed by a unique 29-amino acid C-terminal sequence.[3] Crucially, VAPC lacks both the coiled-coil and transmembrane domains, rendering it a soluble protein.
- **Novel Splice Variants (VAPB-2, VAPB-3, VAPB-4,5, VAPB-3,4):** Several other splice variants have been identified at the mRNA level in the human nervous system.[4] However, their corresponding protein products are often difficult to detect in tissues under normal conditions.[4] This is likely due to rapid proteasomal degradation, suggesting that their accumulation under conditions of proteasomal inhibition, as seen in some neurodegenerative diseases, might be of pathological significance.[4]

Table 1: Quantitative Data on VapB Splice Variant Expression and Properties

Splice Variant	Protein Size (Predicted)	Cellular Localization	Tissue Expression (mRNA)	Protein Detection in Tissues	Key Features
VAPB (full-length)	~27 kDa <sup>[5]</sup>	Endoplasmic Reticulum <sup>[1]</sup>	Ubiquitous <sup>[2]</sup>	Readily detectable <sup>[5]</sup>	Contains MSP, coiled-coil, and transmembrane domains.
VAPC	~11 kDa	Cytosolic/Soluble <sup>[3]</sup>	Detected in various tissues	Undetectable under normal conditions in many tissues.	Lacks coiled-coil and transmembrane domains. <sup>[3]</sup>
VAPB-2	Variable	Predicted cytosolic	Nervous system <sup>[4]</sup>	Undetectable under normal conditions. <sup>[4]</sup>	Can be detected upon proteasomal inhibition. <sup>[4]</sup>
VAPB-3	Variable	Predicted cytosolic	Nervous system <sup>[4]</sup>	Undetectable under normal conditions. <sup>[4]</sup>	Can be detected upon proteasomal inhibition. <sup>[4]</sup>
VAPB-4,5	Variable	Predicted cytosolic	Nervous system <sup>[4]</sup>	Readily detectable when transfected into cells. <sup>[4]</sup>	
VAPB-3,4	Variable	Predicted cytosolic	Nervous system <sup>[4]</sup>	Undetectable under normal conditions. <sup>[4]</sup>	Can be detected upon proteasomal inhibition. <sup>[4]</sup>

Note: Specific quantitative protein expression levels for most splice variants in different human tissues are not readily available in the literature, likely due to their low abundance and/or rapid turnover.

## Functional Significance of VapB Splice Variants

The functional diversity of VapB isoforms stems from their distinct structural domains, which dictate their subcellular localization and protein-protein interaction profiles.

### VAPB (Full-length): The Master Tether

Full-length VAPB is a central player in maintaining cellular homeostasis through its function at membrane contact sites. Its MSP domain interacts with proteins containing a "two phenylalanines in an acidic tract" (FFAT) motif. This interaction is crucial for tethering the ER to other organelles, including mitochondria, Golgi, endosomes, and peroxisomes.[3][6] These interactions are vital for:

- **Lipid Transport:** VAPB facilitates the transfer of lipids, such as ceramides and cholesterol, between the ER and other organelles by recruiting lipid transfer proteins.
- **Calcium Homeostasis:** VAPB is enriched at mitochondria-associated ER membranes (MAMs) and interacts with the outer mitochondrial membrane protein PTPIP51 to regulate mitochondrial calcium uptake.[7]
- **Unfolded Protein Response (UPR):** VAPB interacts with and modulates the activity of ATF6, a key transducer of the UPR, thereby influencing the cellular response to ER stress.[5][8]

### VAPC: A Modulator of Viral Replication

The soluble VAPC splice variant has a distinct and important role in the context of viral infection. Lacking the transmembrane anchor, VAPC is not confined to the ER. Its primary known function is its interaction with the hepatitis C virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase.[9] This interaction is thought to competitively inhibit the binding of full-length VAPA and VAPB to NS5B, which is essential for the formation of the viral replication complex on ER-derived membranes.[9] Thus, VAPC acts as an endogenous inhibitor of HCV replication.

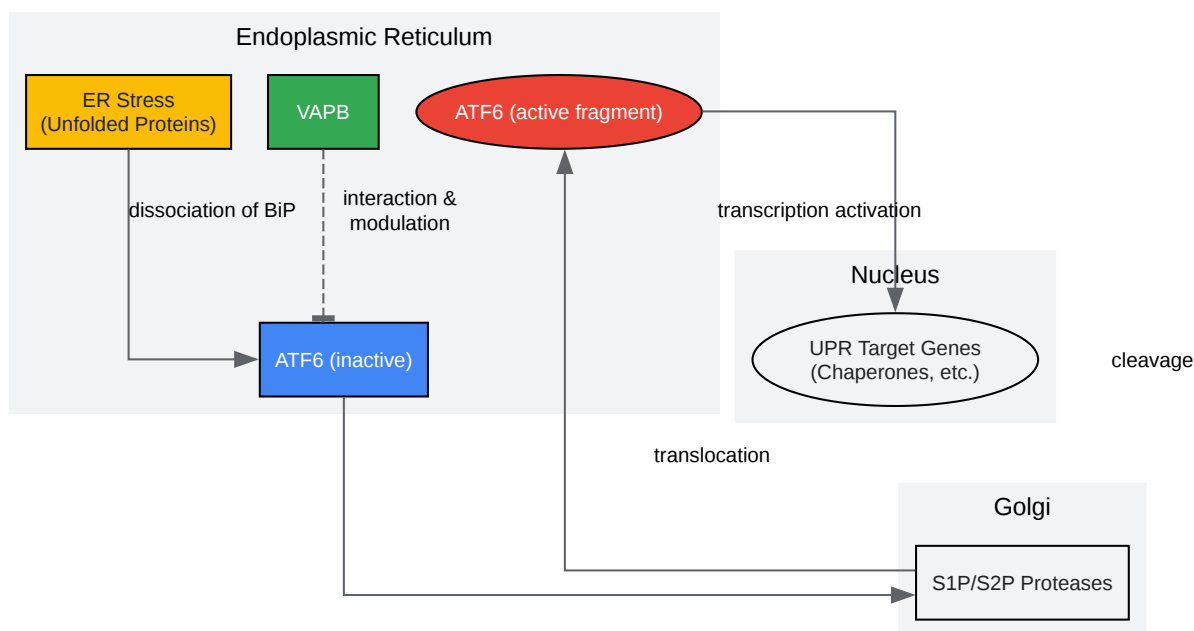
## Novel Splice Variants: Emerging Roles in Cellular Stress

The functional significance of the novel VAPB splice variants (VAPB-2, -3, -4,5, and -3,4) is still under investigation. The observation that their protein levels increase upon proteasomal inhibition suggests a potential role in cellular stress responses.[4] One of these variants, VAPB-2, has been shown to co-immunoprecipitate with the full-length VAPB, indicating a potential for homo- and hetero-oligomerization that could modulate VAPB function.[4] Further research is needed to elucidate their specific roles in health and disease.

## Signaling Pathways and Logical Relationships

The functional diversity of VapB splice variants is reflected in their involvement in various signaling pathways.

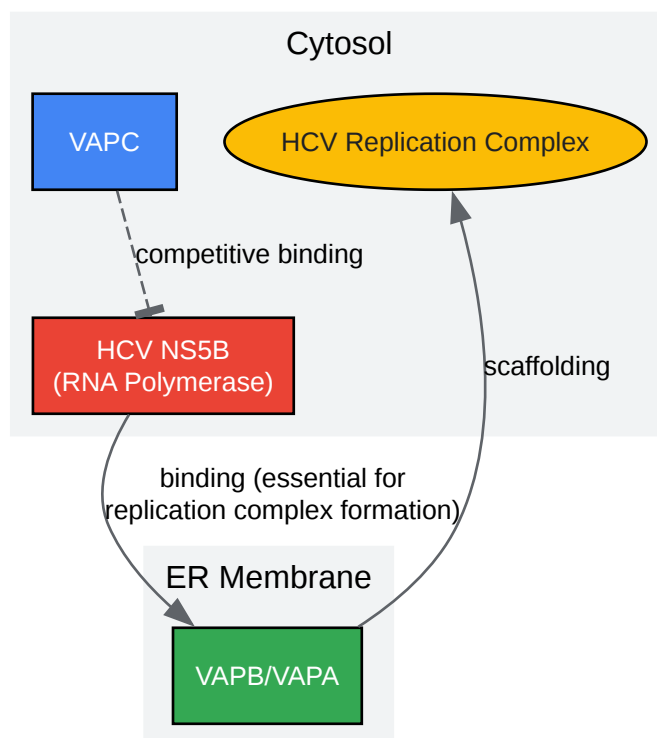
## VAPB and the Unfolded Protein Response (UPR)



[Click to download full resolution via product page](#)

**Figure 1:** VAPB modulates the ATF6 branch of the Unfolded Protein Response.

## VAPC in the Inhibition of HCV Replication



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Brain tissue expression of VAPB - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 2. VAPB protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. clyte.tech [clyte.tech]
- 4. Novel splice variants of the amyotrophic lateral sclerosis-associated gene VAPB expressed in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- [6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. Effect of Interaction between Hepatitis C Virus NS5A and NS5B on Hepatitis C Virus RNA Replication with the Hepatitis C Virus Replicon - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. What the VAP: The Expanded VAP Family of Proteins Interacting With FFAT and FFAT-Related Motifs for Interorganellar Contact - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [VapB Splice Variants: A Technical Guide to Their Functional Significance]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1177521/docs#vapb-splice-variants-a-technical-guide-to-their-functional-significance\]](https://www.benchchem.com/product/b1177521/docs#vapb-splice-variants-a-technical-guide-to-their-functional-significance)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check